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Compound of Interest

Compound Name: 2-fluoropropanedioic Acid

Cat. No.: B1328766 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-
fluoropropanedioic acid (also known as 2-fluoromalonic acid). Due to a lack of publicly

available experimental spectra for this specific compound, this document leverages established

principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and

mass spectrometry (MS) to forecast its spectral characteristics. The data herein is intended to

serve as a valuable reference for the identification and characterization of 2-
fluoropropanedioic acid in a laboratory setting.

Predicted Spectroscopic Data
The anticipated spectroscopic data for 2-fluoropropanedioic acid are summarized in the

following tables. These predictions are derived from typical values for the functional groups

present in the molecule, including carboxylic acids and organofluorine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 2-Fluoropropanedioic Acid
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~10.0 - 13.0 Singlet (broad) - 2 x -COOH

~5.0 - 6.0 Doublet ²J_HF ≈ 40-60 -CHF-

Table 2: Predicted ¹³C NMR Data for 2-Fluoropropanedioic Acid

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~165 - 175 Doublet ²J_CF ≈ 20-50 2 x -COOH

~85 - 95 Doublet ¹J_CF ≈ 160-250 -CHF-

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 2-Fluoropropanedioic Acid

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

2500 - 3300 Strong, Broad O-H Stretch Carboxylic Acid

1690 - 1760 Strong C=O Stretch Carboxylic Acid

1210 - 1320 Medium C-O Stretch Carboxylic Acid

1000 - 1400 Strong C-F Stretch Alkyl Fluoride

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for 2-Fluoropropanedioic Acid
(Molecular Weight: 122.05 g/mol )
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m/z Ion Fragmentation Pathway

122 [M]⁺ Molecular Ion

104 [M - H₂O]⁺ Loss of Water

78 [M - CO₂]⁺ Loss of Carbon Dioxide

77 [M - COOH]⁺ Loss of Carboxyl Radical

45 [COOH]⁺ Carboxyl Cation

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a solid organic compound like 2-fluoropropanedioic acid.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-fluoropropanedioic acid in 0.5-

0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully

dissolved.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and

an acquisition time of 2-4 seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a proton-decoupled one-dimensional carbon spectrum.

A larger number of scans will be required compared to ¹H NMR due to the low natural

abundance of ¹³C.
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Employ a wider spectral width to encompass the full range of carbon chemical shifts.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press

it into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Place the sample in the spectrometer and record the sample spectrum.

The final spectrum is generated by ratioing the sample spectrum against the background

spectrum.

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Data Acquisition:

Ionization: Introduce the sample solution into the ion source. For ESI, the sample is

nebulized and ionized by a high voltage. For EI, the sample is vaporized and bombarded
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with a high-energy electron beam.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured by a detector, generating the mass

spectrum.

Visualization of Spectroscopic-Structural
Correlations
The following diagram illustrates the logical relationship between the predicted spectroscopic

data and the molecular structure of 2-fluoropropanedioic acid.

Predicted Spectroscopic Data Correlation for 2-Fluoropropanedioic Acid

2-Fluoropropanedioic Acid

HOOC-CHF-COOH
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Probes nuclear spin states
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Measures mass-to-charge ratio

¹H NMR COOH: ~10-13 ppm (s) CHF: ~5-6 ppm (d, ²J_HF)

Proton signals
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IR Data O-H: 2500-3300 cm⁻¹ C=O: 1690-1760 cm⁻¹ C-F: 1000-1400 cm⁻¹
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MS Data M⁺: m/z 122 Fragments: [M-H₂O]⁺, [M-COOH]⁺

Fragmentation pattern
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Caption: Predicted spectroscopic data for 2-fluoropropanedioic acid.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluoropropanedioic Acid: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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